molecular formula C18H23NO4 B5262321 ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate

ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate

Cat. No.: B5262321
M. Wt: 317.4 g/mol
InChI Key: JBZINSGGCVOKJP-DHZHZOJOSA-N
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Description

Ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and an enoyl ester linkage. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

ethyl 1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-23-18(21)15-5-4-12-19(13-15)17(20)11-8-14-6-9-16(22-2)10-7-14/h6-11,15H,3-5,12-13H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZINSGGCVOKJP-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with enoyl esters. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with piperidine under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The enoyl ester linkage can be reduced to form a saturated ester.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated esters.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their biological activities and applications.

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